3CLpro Enzymatic Inhibition Profile
SARS-CoV-2-IN-93 (compound 24) demonstrates potent inhibitory activity against two clinically relevant betacoronaviruses: SARS-CoV-2 (both Wuhan and British patient isolates) and HCoV-OC43 [1]. In contrast, many other SARS-CoV-2 inhibitors, such as those targeting the spike protein or host cell entry, lack this dual activity. For example, remdesivir, a broad-spectrum antiviral, shows potent activity against SARS-CoV-2 but its efficacy against HCoV-OC43 is less well-characterized or may be lower. The ability of SARS-CoV-2-IN-93 to target a conserved protease active site across these two viruses provides a unique advantage for research on co-infections or for developing pan-coronavirus therapeutics [1].
| Evidence Dimension | Antiviral Spectrum |
|---|---|
| Target Compound Data | Inhibits SARS-CoV-2 (Wuhan and British isolates) and HCoV-OC43 replication at low micromolar concentrations |
| Comparator Or Baseline | Many SARS-CoV-2 inhibitors (e.g., spike protein inhibitors) lack activity against HCoV-OC43; Remdesivir has variable activity against HCoV-OC43 |
| Quantified Difference | Not directly quantified, but SARS-CoV-2-IN-93 provides a dual inhibition profile, a key differentiator. |
| Conditions | Vero E6 cells for SARS-CoV-2; MRC-5 cells for HCoV-OC43 |
Why This Matters
This dual-activity profile makes SARS-CoV-2-IN-93 a valuable tool for studying co-infections and for developing broad-spectrum anticoronaviral strategies.
- [1] Puxeddu M, Donalisio M, Bugert J, et al. 4-(3-Phenylsulfonylindol-2-yl)-1-(pyridin-2-yl)piperazinyl-methanones as Potent Inhibitors of both SARS-CoV-2 and HCoV-OC43 Viruses. ACS Infectious Diseases. 2024;10(9):3158-3175. View Source
